
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of medicine, especially as an antipsychotic agent. It is structurally characterized by the presence of a phenothiazine core with a chloro substituent at the 2-position, a dimethylamino propyl group at the 10-position, and a hydroxy group at the 3-position.
Vorbereitungsmethoden
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- typically involves multiple steps. One common synthetic route starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 10-position with 3-(dimethylamino)propyl chloride under basic conditions.
Analyse Chemischer Reaktionen
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the phenothiazine ring to a dihydrophenothiazine.
Substitution: The chloro group at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: This compound is used in research to understand its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders.
Industry: In the industrial sector, it is used in the synthesis of dyes and other chemical intermediates.
Wirkmechanismus
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has affinity for other receptors, including serotonin, histamine, and adrenergic receptors, contributing to its sedative and antiemetic effects .
Vergleich Mit ähnlichen Verbindungen
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Similar in structure but lacks the hydroxy group at the 3-position.
Promethazine: Contains a dimethylamino group at the 10-position but has different substituents at other positions. It is used primarily as an antihistamine and antiemetic.
Thioridazine: Another phenothiazine derivative with different substituents, used as an antipsychotic.
The presence of the hydroxy group at the 3-position in Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- may contribute to its unique pharmacological profile and potentially different receptor binding affinities .
Eigenschaften
CAS-Nummer |
3930-47-0 |
|---|---|
Molekularformel |
C17H19ClN2OS |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-5-9-20-13-6-3-4-7-16(13)22-17-11-15(21)12(18)10-14(17)20/h3-4,6-7,10-11,21H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
SOUCXKDIHOVGPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


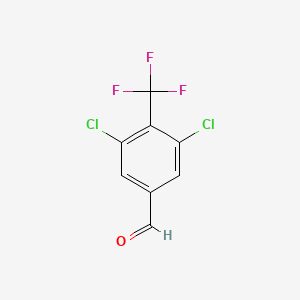
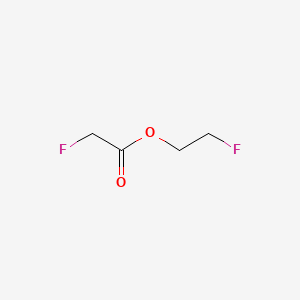
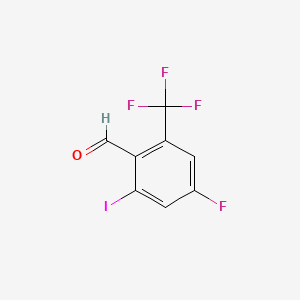
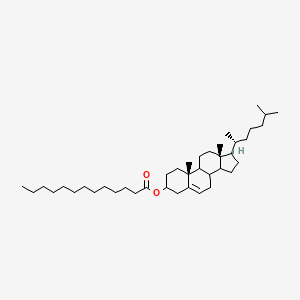

![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
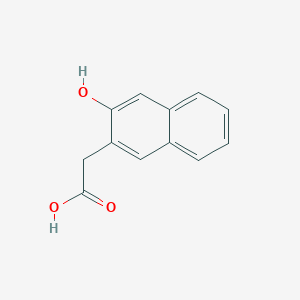
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)
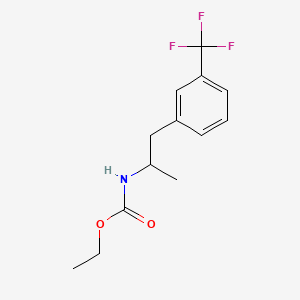
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-methylaniline](/img/structure/B15290559.png)

